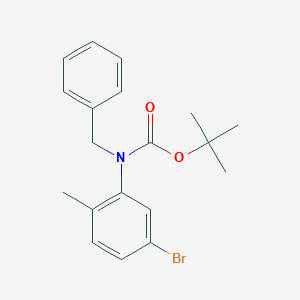
2,3-Difluoro-6-(phenylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-(phenylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H10F2O3 and a molecular weight of 264.23 g/mol . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3/c15-10-6-7-11 (12 (13 (10)16)14 (17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2, (H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用
2,3-Difluoro-6-(phenylmethoxy)benzoic acid has been used in a wide range of scientific research applications, including drug delivery, organic synthesis, and biochemistry. In drug delivery, this compound has been used to increase the solubility of drugs and to enhance their absorption and distribution in the body. In organic synthesis, this compound has been used as a reagent to synthesize a variety of organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and other biological molecules.
作用機序
2,3-Difluoro-6-(phenylmethoxy)benzoic acid is known to interact with a variety of proteins and other biological molecules. It has been shown to bind to the active sites of enzymes, thus inhibiting their activity. It has also been shown to interact with DNA, resulting in changes in the structure and function of the molecule. In addition, this compound can also interact with cell membranes, resulting in changes in the permeability of the membrane.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the tricarboxylic acid cycle. In addition, this compound has been shown to inhibit the activity of certain ion channels, resulting in changes in membrane potential. It has also been shown to affect the expression of certain genes, resulting in changes in gene expression.
実験室実験の利点と制限
2,3-Difluoro-6-(phenylmethoxy)benzoic acid has a number of advantages for lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is highly soluble in a variety of solvents, making it easy to work with. However, this compound also has some limitations. It is highly reactive, and can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, this compound is highly toxic, and should be handled with care.
将来の方向性
2,3-Difluoro-6-(phenylmethoxy)benzoic acid has a great potential for further research and development. Some of the potential future directions include the development of new drug delivery systems using this compound, the development of new organic synthesis methods using this compound, and the study of its biochemical and physiological effects. In addition, this compound could also be used to study the structure and function of proteins and other biological molecules, and to develop new therapeutic agents.
合成法
2,3-Difluoro-6-(phenylmethoxy)benzoic acid can be synthesized in two ways: by the reaction of 2,3-dichloro-6-(phenylmethoxy)benzoic acid with potassium fluoride, or by the reaction of 2,3-difluorobenzoic acid with phenylmethanol. The first method is a two-step process, in which 2,3-dichloro-6-(phenylmethoxy)benzoic acid is first treated with potassium fluoride to form this compound, and then the product is purified by recrystallization. The second method is a one-step process, in which 2,3-difluorobenzoic acid is reacted with phenylmethanol to form this compound.
Safety and Hazards
The safety information for 2,3-Difluoro-6-(phenylmethoxy)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2,3-difluoro-6-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGINVGSGHWCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)






